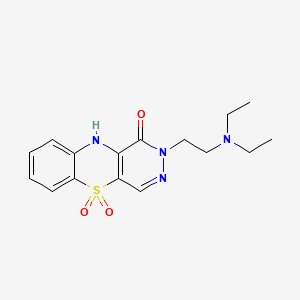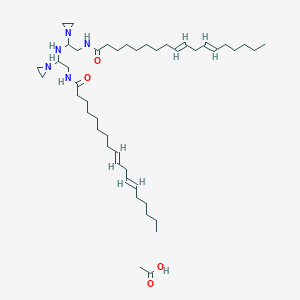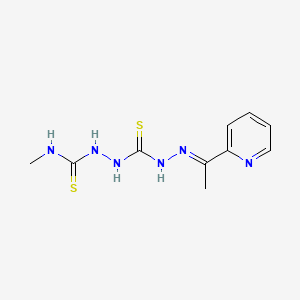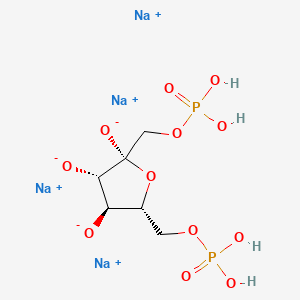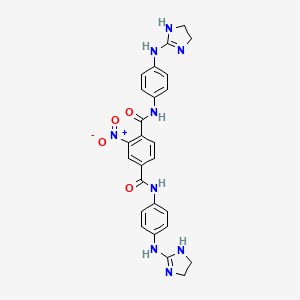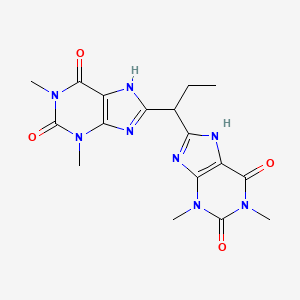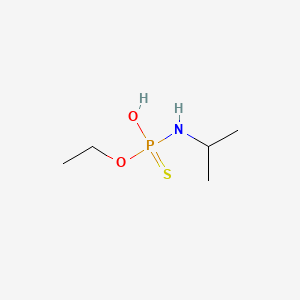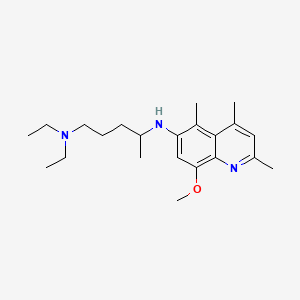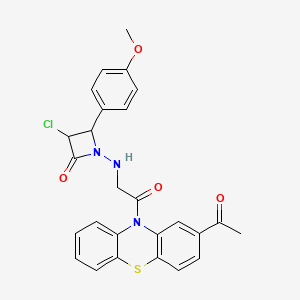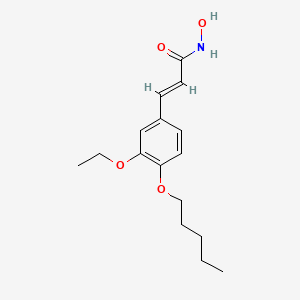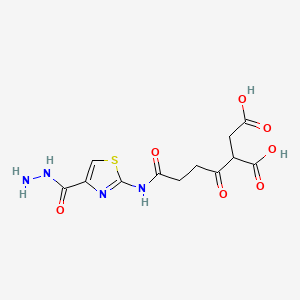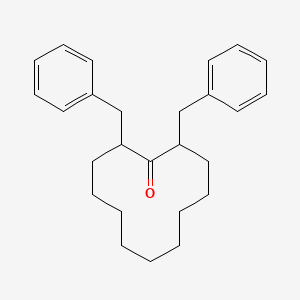
2,12-Dibenzylcyclododecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,12-Dibenzylcyclododecanone is an organic compound with the molecular formula C26H34O It is a derivative of cyclododecanone, characterized by the presence of two benzyl groups attached to the 2nd and 12th positions of the cyclododecanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,12-Dibenzylcyclododecanone can be synthesized using cyclododecanone as the starting material. The synthesis involves the introduction of benzyl groups at the 2nd and 12th positions of the cyclododecanone ring. This can be achieved through a series of reactions, including alkylation and subsequent purification steps. The reaction conditions typically involve the use of reagents such as benzyl chloride and a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,12-Dibenzylcyclododecanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group in the cyclododecanone ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mecanismo De Acción
The mechanism of action of 2,12-Dibenzylcyclododecanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
- 2-Phenylsulfonyl-12-benzylcyclododecanone
- 2-Phenylsulfonyl-12-bromocyclododecanone
Comparison: Compared to these similar compounds, 2,12-Dibenzylcyclododecanone is unique due to the presence of two benzyl groups, which may confer distinct chemical and biological properties. For example, the benzyl groups can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects .
Propiedades
Número CAS |
49709-14-0 |
|---|---|
Fórmula molecular |
C26H34O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2,12-dibenzylcyclododecan-1-one |
InChI |
InChI=1S/C26H34O/c27-26-24(20-22-14-8-6-9-15-22)18-12-4-2-1-3-5-13-19-25(26)21-23-16-10-7-11-17-23/h6-11,14-17,24-25H,1-5,12-13,18-21H2 |
Clave InChI |
GSLUYSCGNNQCCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(C(=O)C(CCCC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


